

(Rac)-Enadoline: A Potent Tool for Interrogating Kappa-Opioid Receptor Function

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Compound of Interest

Compound Name: (Rac)-Enadoline

Cat. No.: B020227

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(Rac)-Enadoline, a highly potent and selective kappa-opioid receptor (KOR) agonist, serves as a critical pharmacological tool for researchers investigating the complex roles of the KOR system in pain, addiction, mood disorders, and other physiological processes. Its utility lies in its ability to specifically activate KOR, allowing for the elucidation of its downstream signaling pathways and physiological effects. This document provides detailed application notes and protocols for the use of **(Rac)-Enadoline** in studying KOR function, aimed at researchers, scientists, and drug development professionals.

Introduction to (Rac)-Enadoline and the Kappa-Opioid Receptor System

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous ligands like dynorphins or exogenous agonists such as **(Rac)-Enadoline**, primarily couples to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, KOR activation can trigger a separate signaling pathway involving β -arrestin, which is implicated in some of the receptor's adverse effects, such as dysphoria and sedation. The ability to dissect these distinct signaling pathways is crucial for the development of safer and more effective KOR-targeted therapeutics. **(Rac)-Enadoline**, with its high selectivity for KOR over mu- and delta-opioid receptors, is an invaluable probe for these investigations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **(Rac)-Enadoline**, providing a comparative overview of its binding affinity and functional potency.

Parameter	Receptor	Value	Notes
Binding Affinity (K _i)	Kappa (κ)	~0.1 - 1 nM	High affinity and selectivity for the kappa-opioid receptor.
Mu (μ)	>1000 nM	Demonstrates significant selectivity over the mu-opioid receptor.	
Delta (δ)	>1000 nM	Demonstrates significant selectivity over the delta-opioid receptor.	

Table 1: Receptor Binding Affinity of **(Rac)-Enadoline**. This table showcases the high affinity and selectivity of **(Rac)-Enadoline** for the kappa-opioid receptor compared to mu- and delta-opioid receptors.

Functional Assay	Parameter	Value	Cell System
[³⁵ S]GTPγS Binding	EC ₅₀	~1 - 10 nM	e.g., CHO or HEK293 cells expressing human KOR
E _{max}	Full or High Efficacy Agonist	Relative to standard KOR agonists like U50,488	
cAMP Accumulation (inhibition)	IC ₅₀	~1 - 20 nM	e.g., Forskolin-stimulated HEK293 cells expressing human KOR

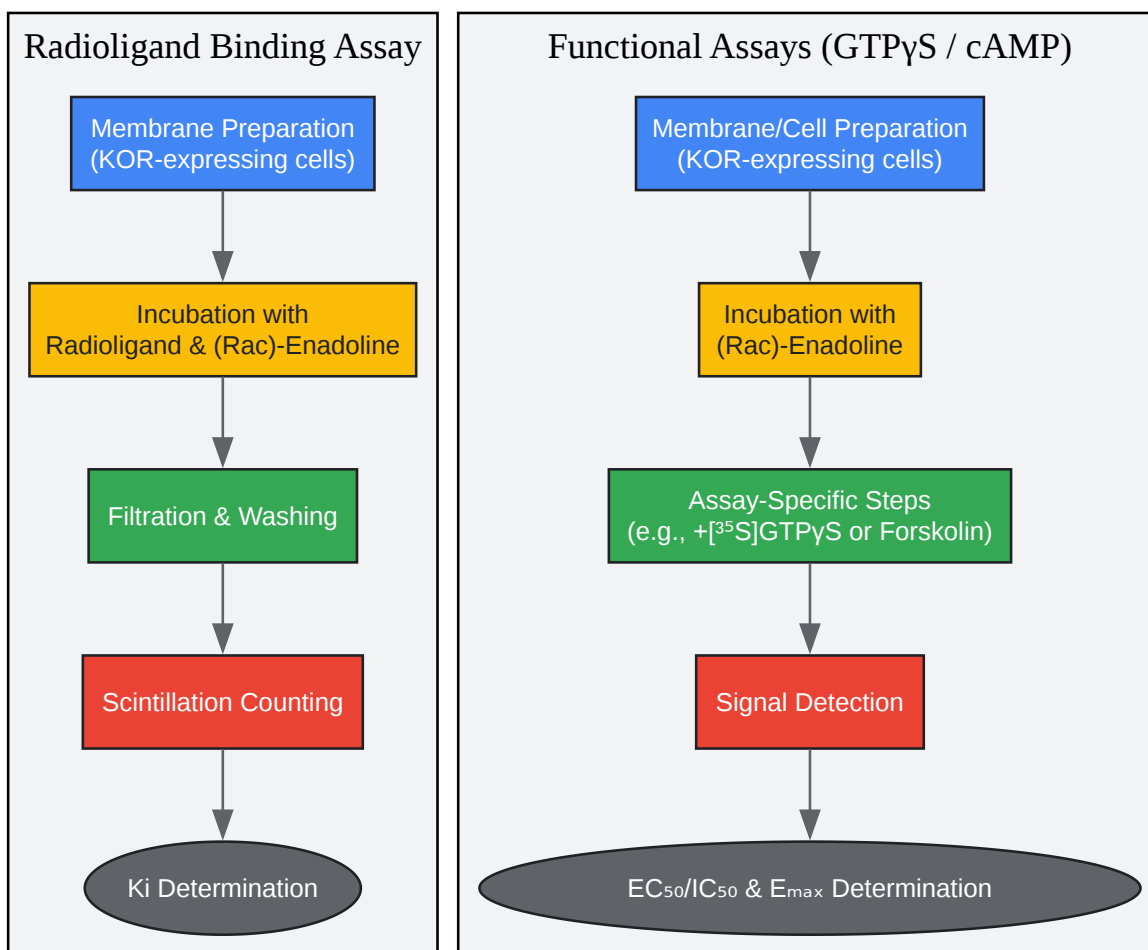
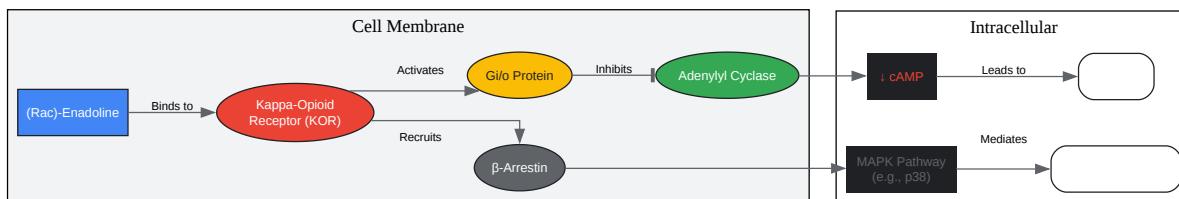
Table 2: In Vitro Functional Potency and Efficacy of **(Rac)-Enadoline**. This table summarizes the potency and efficacy of **(Rac)-Enadoline** in activating G-protein signaling downstream of the kappa-opioid receptor.

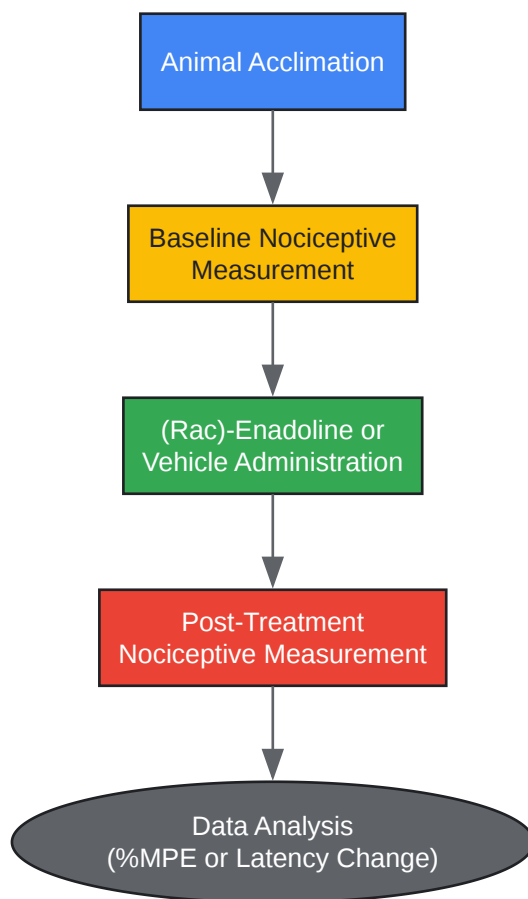
In Vivo Model (Rat)	Parameter	Effective Dose Range	Route of Administration
Analgesia (Hot Plate/Tail Flick)	Minimum Effective Dose (MED) for antihyperalgesia	$\leq 1 \mu\text{g/kg}$	Intravenous (i.v.)
MED for antiallodynia	10 $\mu\text{g/kg}$	Intravenous (i.v.)	
Neuroprotection	0.1 - 1.0 mg/kg	Subcutaneous (s.c.)	

Table 3: In Vivo Efficacy of **(Rac)-Enadoline**. This table provides a summary of the effective doses of **(Rac)-Enadoline** in preclinical models of pain and neuroprotection.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by **(Rac)-Enadoline** and the general workflows for in vitro and in vivo experiments.





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